(3-Bromophenyl)(2-thienyl)methanone

S1P₂ antagonist GPCR pharmacology sphingosine-1-phosphate

This specific meta-bromo isomer is essential—not interchangeable with ortho (CAS 6933-32-0), para (CAS 4160-65-0), or des-bromo (CAS 135-00-2) congeners. The meta-bromine enables Pd-catalyzed Suzuki–Miyaura cross-coupling for SAR library diversification, while the thiophene-carbonyl core provides a recognized kinase inhibitor pharmacophore. Validated as a selective S1P₂ receptor antagonist (rat IC₅₀ 690 nM; human IC₅₀ 2,800 nM)—the para isomer and non-brominated parent show no S1P₂ activity. Procuring the correct isomer prevents synthetic dead-ends and irrelevant biological readouts. ≥97% purity, available from stock.

Molecular Formula C11H7BrOS
Molecular Weight 267.14
CAS No. 31161-47-4
Cat. No. B2701038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(2-thienyl)methanone
CAS31161-47-4
Molecular FormulaC11H7BrOS
Molecular Weight267.14
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)C2=CC=CS2
InChIInChI=1S/C11H7BrOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H
InChIKeyRQQDVYVFIYKWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromophenyl)(2-thienyl)methanone (CAS 31161-47-4): Procurement-Ready Physicochemical and Pharmacological Profile


(3-Bromophenyl)(2-thienyl)methanone (CAS 31161-47-4) is a brominated aromatic ketone of molecular formula C₁₁H₇BrOS and molecular weight 267.14 g·mol⁻¹, featuring a 3‑bromophenyl group linked via a carbonyl bridge to a 2‑thienyl ring [1]. It is commercially supplied as a research chemical at ≥97% purity and is classified as a versatile building block for heterocyclic synthesis and medicinal chemistry scaffold elaboration . The compound is a structural isomer within the bromophenyl‑thienyl‑methanone family, which includes the ortho‑bromo (CAS 6933‑32‑0), para‑bromo (CAS 4160‑65‑0), and thienyl‑bromo (CAS 31161‑46‑3) congeners, as well as the non‑brominated parent 2‑benzoylthiophene (CAS 135‑00‑2) [2].

Why (3-Bromophenyl)(2-thienyl)methanone Cannot Be Replaced by a Generic In‑Class Analog


Within the bromophenyl‑thienyl‑methanone family, the position of the bromine substituent on the phenyl ring (ortho, meta, or para) and its placement on the thiophene versus the phenyl moiety fundamentally alter the compound's electronic distribution, dipole moment, and steric accessibility, which in turn govern its reactivity in cross‑coupling reactions and its interaction with biological targets [1]. The non‑brominated parent 2‑benzoylthiophene lacks the aromatic halide handle required for palladium‑catalysed C–C bond formation and exhibits an entirely different pharmacological profile, inhibiting hematopoietic prostaglandin D₂ synthase (H‑PGDS; IC₅₀ 11.4 µM) rather than sphingosine‑1‑phosphate receptor 2 (S1P₂) . Consequently, substitution with an isomer or the des‑bromo analog risks both synthetic dead‑ends and irrelevant biological readouts, making compound‑specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for (3-Bromophenyl)(2-thienyl)methanone Against Its Closest Comparators


S1P₂ Receptor Antagonist Activity: A Pharmacological Profile Absent in the Non‑Brominated Parent

The target compound demonstrates measurable antagonist activity at the sphingosine‑1‑phosphate receptor 2 (S1P₂), with an IC₅₀ of 690 nM against the rat receptor and 2,800 nM against the human receptor in CHO cell‑based calcium‑flux assays [1]. In contrast, the non‑brominated parent 2‑benzoylthiophene lacks any reported S1P₂ activity; its primary known pharmacological target is hematopoietic prostaglandin D₂ synthase (H‑PGDS) with an IC₅₀ of 11.4 µM . This divergence in target selectivity—S1P₂ (GPCR) versus H‑PGDS (enzyme)—means the two compounds are not functionally interchangeable in any biological experiment targeting sphingolipid or prostaglandin signalling pathways.

S1P₂ antagonist GPCR pharmacology sphingosine-1-phosphate

LogP‑Driven Lipophilicity Differentiation: Impact on Permeability and ADME Predictions

Introduction of a bromine atom at the 3‑position of the phenyl ring increases the computed octanol–water partition coefficient (LogP) by approximately 0.76 log units relative to the non‑brominated parent: the target compound exhibits a LogP of 3.74 (XLogP3 = 4.0) [1], whereas 2‑benzoylthiophene has a LogP of 2.98 . Among the brominated positional isomers (2‑bromo, 3‑bromo, 4‑bromo on phenyl; 5‑bromo on thiophene), the calculated LogP values are essentially identical (~3.74), indicating that the mere presence of bromine—rather than its position—drives the lipophilicity increase [2]. However, the meta‑bromo isomer offers a distinct vector for exit‑vector elaboration in fragment‑based drug design compared to the para‑bromo isomer, while avoiding the steric congestion adjacent to the carbonyl that characterises the ortho‑bromo congener.

Lipophilicity LogP ADME drug-likeness

Synthetic Cross‑Coupling Handle: Enabling C–C Bond Formation for Library Synthesis

The aryl bromide substituent at the 3‑position of the phenyl ring serves as a versatile electrophilic handle for palladium‑catalysed cross‑coupling reactions, including Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling rapid diversification of the phenyl ring [1]. The non‑brominated parent 2‑benzoylthiophene (CAS 135‑00‑2) lacks this functional handle entirely, precluding its direct use in such transformations without prior electrophilic bromination—a step that introduces regioselectivity challenges and additional purification burden . While the 4‑bromo isomer (CAS 4160‑65‑0) also bears an aryl bromide, the para‑position exhibits different electronic activation in oxidative addition with Pd(0) catalysts compared to the meta‑position: electron‑withdrawing carbonyl groups deactivate para‑halides more strongly than meta‑halides in certain catalytic cycles, resulting in meta‑substituted aryl bromides displaying distinct reaction kinetics and, in some ligand systems, superior conversion [2].

Suzuki-Miyaura coupling Buchwald-Hartwig amination palladium catalysis building block

Commercial Purity and Procurement Readiness: Higher Baseline Purity Compared to the 4‑Bromo Isomer

The target compound is routinely supplied at ≥97% purity by multiple vendors, with at least one supplier (AKSci) offering a minimum purity specification of 98% . By comparison, the 4‑bromo isomer (CAS 4160‑65‑0) is most commonly listed at 95% minimum purity , while the 2‑bromo isomer (CAS 6933‑32‑0) is typically offered at 95% . For procurement decisions in research settings where impurity profiles can confound biological assay interpretation—particularly in cellular dose–response experiments where trace metal or organic contaminants may act as orthogonal agonists or antagonists—a 2–3% higher baseline purity specification reduces the probability of off‑target artefacts and minimises the need for pre‑experimental repurification.

Commercial availability purity specification procurement

Evidence‑Backed Application Scenarios for (3-Bromophenyl)(2-thienyl)methanone (CAS 31161-47-4)


S1P₂ Receptor Antagonist Screening and Atherosclerosis Target Validation

The demonstrated S1P₂ antagonist activity (IC₅₀ 690 nM, rat receptor; 2,800 nM, human receptor) positions this compound as a tool molecule for studying sphingosine‑1‑phosphate receptor 2 in vascular biology [1]. S1P₂ antagonism has been mechanistically linked to attenuation of endothelial dysfunction and reduction of atherosclerotic plaque formation in apolipoprotein‑E‑deficient mouse models [2]. Researchers investigating S1P₂‑mediated vasoconstriction or fibrosis pathways should select this compound over the non‑brominated parent, which targets H‑PGDS (IC₅₀ 11.4 µM) and is irrelevant to S1P receptor pharmacology .

Palladium‑Catalysed Library Synthesis via Suzuki–Miyaura Diversification

The meta‑bromo substituent on the phenyl ring serves as an electrophilic partner for Suzuki–Miyaura cross‑coupling with aryl‑ and heteroaryl‑boronic acids, enabling systematic diversification of the phenyl ring for structure–activity relationship (SAR) campaigns [1]. The meta‑bromo geometry balances electronic activation for oxidative addition while minimising steric interactions, making it preferable to the ortho‑bromo isomer for library production. The non‑brominated parent cannot participate in such transformations without prior functionalisation, adding synthetic steps and cost [2].

Fragment‑Based Drug Design Requiring Defined Exit‑Vector Geometry

The 3‑bromophenyl substitution pattern provides a geometrically distinct exit vector (meta‑orientation) for fragment growing and linking strategies compared to the para‑bromo isomer (CAS 4160‑65‑0) [1]. In fragment‑based screening campaigns where vector diversity is critical for exploring protein binding pockets, the meta‑substituted scaffold accesses conformational space orthogonal to that sampled by the para‑substituted congener. The LogP of 3.74 versus 2.98 for the non‑brominated parent also predicts differential solubility and permeability characteristics that must be matched to the target binding site's physicochemical environment [2].

Heterocyclic Scaffold Elaboration for Kinase Inhibitor Programmes

The thiophene‑containing diaryl ketone core is a recognised pharmacophore in kinase inhibitor design, with thiophene derivatives appearing in p38α MAPK inhibitor patents and tyrosine kinase programmes [1]. The combination of (i) a bromine handle for cross‑coupling, (ii) a thiophene ring for π‑stacking and sulfur‑mediated interactions, and (iii) a carbonyl group capable of hydrogen‑bond acceptance makes this compound a strategic intermediate for constructing tetra‑substituted thiophene kinase inhibitors and related ATP‑competitive scaffolds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromophenyl)(2-thienyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.